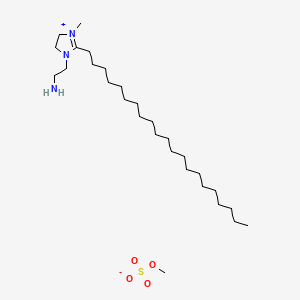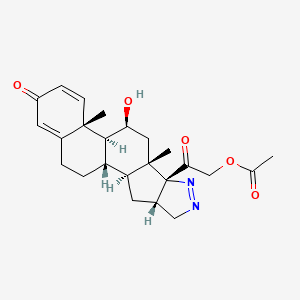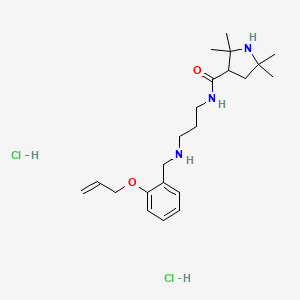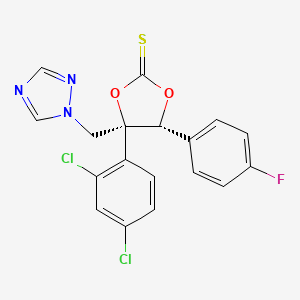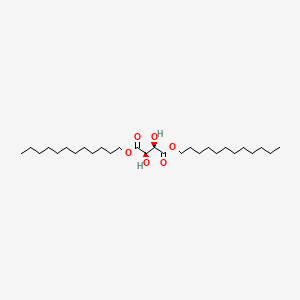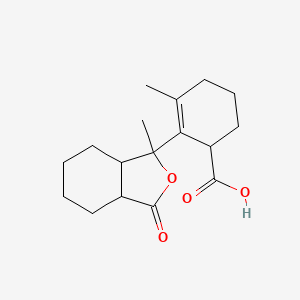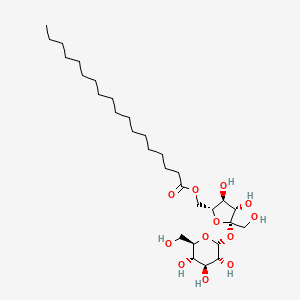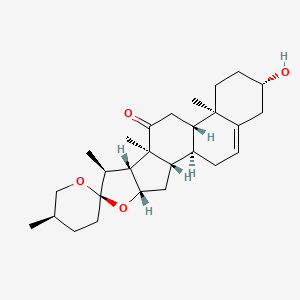
Gentrogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentrogenin is a steroidal sapogenin, a type of natural product derived from plants, particularly from the Agave species. It is known for its potential bioactive properties, including anticancer and anti-inflammatory effects. The molecular formula of this compound is C27H40O4, and it has a molecular weight of 428.60 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentrogenin can be synthesized through various chemical reactions involving the hydrolysis of saponins. One common method involves the extraction of saponins from plant sources, followed by acid hydrolysis to yield this compound. The reaction conditions typically include the use of strong acids like hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of fast centrifugal partition chromatography (FCPC) to fractionate plant extracts. This method allows for the efficient separation and purification of this compound from other saponins present in the extract .
Análisis De Reacciones Químicas
Types of Reactions
Gentrogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different bioactive properties .
Aplicaciones Científicas De Investigación
Gentrogenin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.
Mecanismo De Acción
Gentrogenin exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, which makes it a potential therapeutic agent for diabetes .
Comparación Con Compuestos Similares
Gentrogenin is structurally similar to other steroidal sapogenins such as hecogenin, kammogenin, and manogenin. it differs in the absence of a hydroxyl group in the substituent R1 and the composition of its sugar chain . This structural uniqueness contributes to its distinct bioactive properties.
List of Similar Compounds
- Hecogenin
- Kammogenin
- Manogenin
- Diosgenin
- Tigogenin
This compound’s unique structural features and bioactive properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
427-28-1 |
|---|---|
Fórmula molecular |
C27H40O4 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h5,15-16,18-22,24,28H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
Clave InChI |
UVLDESQWQRMYKD-MOAZMYQBSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


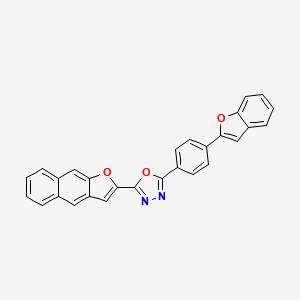
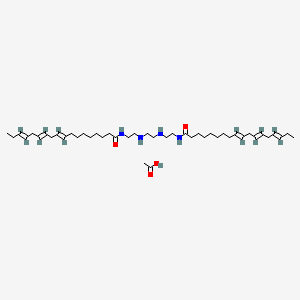
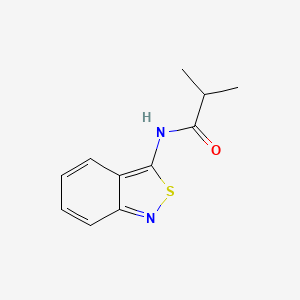
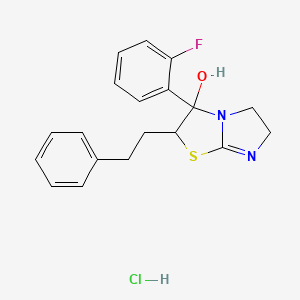
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
